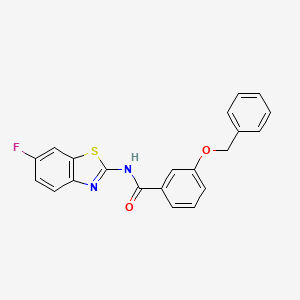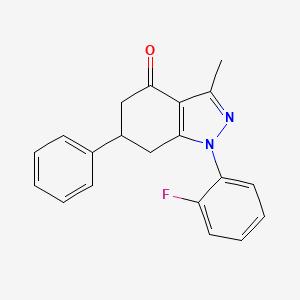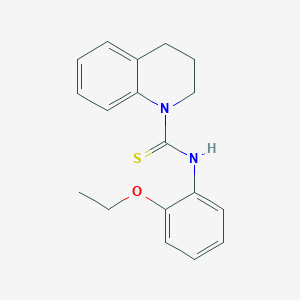![molecular formula C19H14F4N4O2 B11495837 N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11495837.png)
N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethylbenzoyl group, making it a valuable candidate for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.
Substitution with Fluorophenyl Group: The pyrazole ring is then substituted with a fluorophenyl group using a suitable halogenation reaction.
Introduction of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the substituted pyrazole with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea
- N-[1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea
Uniqueness
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-N’-[4-(trifluoromethyl)benzoyl]urea is unique due to the presence of both fluorophenyl and trifluoromethylbenzoyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14F4N4O2 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H14F4N4O2/c1-11-9-16(27(26-11)15-4-2-3-14(20)10-15)24-18(29)25-17(28)12-5-7-13(8-6-12)19(21,22)23/h2-10H,1H3,(H2,24,25,28,29) |
InChI Key |
NLVWCUHJSCZVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11495759.png)
![N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B11495768.png)

![1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B11495787.png)
![Ethyl 4-{3-[4-(2-amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11495794.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline](/img/structure/B11495804.png)
![1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B11495809.png)
![2'-amino-1'-(5-bromopyridin-2-yl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495812.png)
![1-(2-Chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B11495828.png)

![5-(2-Fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495841.png)
![methyl 2-methyl-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495846.png)

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11495851.png)
